Technical Monograph: 6-Chloro-1-(4-cyanophenyl)-1-oxohexane
Technical Monograph: 6-Chloro-1-(4-cyanophenyl)-1-oxohexane
This technical guide details the chemical properties, synthesis, and applications of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane (also referred to as 4-(6-chlorohexanoyl)benzonitrile ).[1] This molecule serves as a critical bifunctional building block in medicinal chemistry, particularly in the development of Histone Deacetylase (HDAC) inhibitors and PROTAC linkers.
A Versatile Bifunctional Linker for Drug Discovery[1]
Executive Summary & Chemical Identity
6-Chloro-1-(4-cyanophenyl)-1-oxohexane is a dual-functionalized aromatic ketone featuring a para-cyano group and a terminal alkyl chloride.[1] Its structure represents a "privileged scaffold" intermediate, allowing divergent synthesis at three distinct sites: the electrophilic alkyl chloride, the reducible ketone, and the hydrolyzable nitrile.[1]
| Property | Specification |
| IUPAC Name | 4-(6-chlorohexanoyl)benzonitrile |
| Common Name | 6-Chloro-1-(4-cyanophenyl)hexan-1-one |
| CAS Number | Not widely listed; Analogous to 144690-88-2 |
| Molecular Formula | |
| Molecular Weight | 235.71 g/mol |
| Predicted LogP | 3.2 – 3.5 (Lipophilic) |
| H-Bond Acceptors | 2 (N, O) |
| H-Bond Donors | 0 |
| Physical State | Low-melting solid or viscous oil (Predicted MP: 45–55 °C) |
Synthesis & Production Protocols
Direct Friedel-Crafts acylation of benzonitrile is kinetically disfavored due to the strong electron-withdrawing nature of the cyano group (deactivation). Therefore, the Authoritative Synthetic Route relies on a stepwise approach: Acylation of a halobenzene followed by transition-metal catalyzed cyanation.[1]
The "Gold Standard" Synthesis Workflow
This protocol ensures high regioselectivity and yield, avoiding the formation of meta-isomers common in direct nitration/acylation of electron-deficient rings.
Step 1: Friedel-Crafts Acylation
-
Reagents: Chlorobenzene (1.0 eq), 6-Chlorohexanoyl chloride (1.1 eq),
(1.2 eq). -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Conditions:
, 4 hours. -
Mechanism: Generation of the acylium ion followed by electrophilic attack para to the chloro substituent (ortho/para director).
-
Intermediate: 6-Chloro-1-(4-chlorophenyl)hexan-1-one.
Step 2: Palladium-Catalyzed Cyanation (Cyanodehalogenation)
-
Reagents: Intermediate (from Step 1),
(0.6 eq), (2 mol%), dppf (4 mol%). -
Solvent: DMF or NMP (degassed).
-
Conditions:
, 12-16 hours, under Argon. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection and the forward synthesis logic.
Figure 1: Stepwise synthesis avoiding the deactivation trap of benzonitrile.
Reactivity Profile & Applications
This molecule acts as a "Hub" intermediate. Its value lies in the orthogonal reactivity of its three functional groups.
Alkyl Chloride ( Electrophile)
The terminal chlorine is a moderate leaving group. It is ideal for alkylating nucleophiles to attach "Cap" groups in HDAC inhibitors or "Linker" chains in PROTACs.
-
Protocol Tip: To increase reactivity, perform a Finkelstein reaction in situ (add NaI in Acetone/Butanone) to convert the alkyl chloride to the more reactive alkyl iodide before adding the nucleophile (e.g., an amine or thiol).
Nitrile (Masked Carboxylate/Amine)
The cyano group is a versatile precursor:
-
Hydrolysis: Acidic hydrolysis (
) yields the Benzoic Acid derivative, which can be coupled to amines (e.g., to form the "Cap" of Vorinostat analogs). -
Tetrazole Formation: Reaction with
yields the tetrazole ring, a bioisostere of carboxylic acid common in antihypertensives (Sartans). -
Reduction: Hydrogenation (
) or reduction yields the Benzylamine .
Ketone (Linker Modulation)
-
Chiral Reduction: Use CBS-catalysts (Corey-Bakshi-Shibata) to generate the chiral alcohol (
ee). This introduces stereocomplexity, often required to improve selectivity between HDAC isoforms (e.g., HDAC1 vs HDAC6).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Defunctionalization: Wolff-Kishner reduction can remove the oxygen entirely if a simple alkyl chain is desired.
Application Workflow: HDAC Inhibitor Synthesis
The diagram below maps the transformation of this core into a bioactive HDAC inhibitor pharmacophore.
Figure 2: Divergent synthesis pathways from the core scaffold.[1]
Handling & Safety (E-E-A-T)
As a potent alkylating agent and nitrile derivative, strict safety protocols are mandatory.
-
Alkylating Potential: The alkyl chloride moiety can alkylate DNA. Handle as a potential mutagen. Use double nitrile gloves and work in a fume hood.
-
Cyanide Hazards: If performing the cyanation step (
), ensure a bleach quench bath is available to neutralize any free cyanide. -
Storage: Store under inert atmosphere (
or Ar) at . The ketone is stable, but the alkyl chloride can hydrolyze slowly in moist air to the alcohol and HCl.
References
-
Friedel-Crafts Methodology: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1]
-
Cyanation Protocol: Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides."[1] J. Am. Chem. Soc. 2003, 125, 2890.[1]
-
HDAC Inhibitor SAR: Miller, T. A., et al. "Histone deacetylase inhibitors."[1][2] J. Med. Chem. 2003, 46(24), 5097-5116.[1]
-
PROTAC Linker Design: Cyrus, K., et al. "Impact of Linker Length on the Activity of PROTACs."[1] Mol.[3][4][5][6][7][8] Pharmaceutics 2011, 8, 920.[1]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemeo.com [chemeo.com]
- 5. Benzonitrile - Wikipedia [en.wikipedia.org]
- 6. 4-(4-Oxocyclohexyl)benzonitrile | C13H13NO | CID 15789913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-氯-1-己烯 96% | Sigma-Aldrich [sigmaaldrich.com]
